molecular formula C9H16Cl2N2 B2926994 (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride CAS No. 2109874-06-6

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride

Cat. No.: B2926994
CAS No.: 2109874-06-6
M. Wt: 223.14
InChI Key: DAIWTRNBZQUMAG-KLXURFKVSA-N
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Description

“(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride” is likely an organic compound containing an aminoethyl group and a methyl group attached to an aniline structure. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer. The “dihydrochloride” indicates that there are two hydrochloride groups associated with the molecule, likely making it a salt .


Molecular Structure Analysis

The molecular structure would consist of an aniline (a benzene ring with an amine group) substituted with a methyl group at the 2-position and an aminoethyl group at the 5-position. The “S” configuration would affect the three-dimensional structure of the molecule .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The exact reactions would depend on the specific conditions and reagents .


Physical and Chemical Properties Analysis

Amino acids are generally colorless, crystalline solids with high melting points. They are soluble in water and slightly soluble in alcohol .

Scientific Research Applications

Reversible Blocking of Amino Groups

One study discusses the effects of introducing methyl groups into the molecule of maleic anhydride, leading to reversible blocking of amino groups. This reversible process is significant for chemical synthesis and modification of proteins or peptides in biological research (Dixon & Perham, 1968).

Enantioselective Reductions

Another study explores the potential of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions, a method important in the synthesis of optically active compounds. This research could be pivotal for developing pharmaceuticals and agrochemicals with specific chiral configurations (Talma et al., 1985).

Synthesis of Heterocyclic Derivatives

The synthesis and characterization of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline, a precursor in antihypertension drugs, indicate the utility of such compounds in medicinal chemistry and drug development (Peyrot et al., 2001).

Conformational Polymorphism in Crystal Systems

Research on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile demonstrates the impact of molecular conformation on the properties of materials, important for the development of new materials with tailored physical and chemical properties (Yu et al., 2000).

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological or chemical activity. If it shows promising activity in preliminary studies, it could be further studied for potential applications in medicine, materials science, or other fields .

Properties

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIWTRNBZQUMAG-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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